4-Bromo-2-hydroxybenzoic Acid
Overview
Description
4-Bromo-2-hydroxybenzoic acid, also known as 4-bromosalicylic acid, is an organic compound with the molecular formula C7H5BrO3. It is a derivative of salicylic acid, where a bromine atom is substituted at the fourth position of the benzene ring. This compound is a solid at room temperature and is known for its stability under normal conditions .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the production of ultraviolet absorbers and foaming agents
Mode of Action
It is known that the bromine unit on the benzene ring can easily be converted to an aryl group or boronic acid . The phenolic hydroxyl group and carboxyl group both have certain acidity and can undergo alkylation reactions under alkaline conditions to produce phenol ether products and esterified products .
Biochemical Pathways
It is known that the compound can participate in reactions at the benzylic position . For instance, it can undergo free radical reactions with N-bromosuccinimide (NBS), resulting in the formation of succinimide and a brominated compound .
Result of Action
It is known to be used as an anti-scorch agent in drug molecules and the rubber industry , suggesting it may have protective effects against thermal degradation.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-hydroxybenzoic Acid plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable at normal temperature but decomposes into phenol and carbon dioxide after rapid heating
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxybenzoic acid can be synthesized through several methods. One common method involves the bromination of salicylic acid. The reaction typically uses bromine in the presence of a solvent like acetic acid. The reaction mixture is maintained at a controlled temperature to ensure the selective bromination at the fourth position .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of bromine and copper (II) bromide as catalysts. The reaction is carried out in a solvent such as acetonitrile under nitrogen atmosphere. The reaction mixture is cooled to 0°C, and the precursor is added portion-wise. The organic extracts are then washed, dried, and concentrated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Bromo-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Chloro-2-hydroxybenzoic acid
- 4-Fluoro-2-hydroxybenzoic acid
- 4-Iodo-2-hydroxybenzoic acid
Comparison: 4-Bromo-2-hydroxybenzoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and stability compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives might not be as effective .
Properties
IUPAC Name |
4-bromo-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAKLZKQJDBBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296399 | |
Record name | 4-Bromo-2-hydroxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1666-28-0 | |
Record name | 1666-28-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2-hydroxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 4-Bromo-2-hydroxybenzoic Acid and how does it impact its interactions?
A1: this compound crystallizes with a dihedral angle of 4.8° between the aromatic ring and the carboxylic acid group []. This conformation allows for an intramolecular O—H⋯O hydrogen bond, forming an S(6) ring motif. Furthermore, the carboxylic acid groups engage in inversion dimerization through pairs of O—H⋯O hydrogen bonds, generating R22(8) loops within the crystal lattice. Interestingly, short Br⋯Br contacts (3.4442 Å) exist between molecules of adjacent dimers, contributing to the overall one-dimensional architecture of the crystal structure [].
Q2: What are the potential applications of this compound derivatives in medicinal chemistry?
A2: this compound serves as a versatile starting material for synthesizing various biologically active compounds. Researchers have successfully synthesized pyrrole and pyrrolidine derivatives by reacting this compound hydrazide with aromatic aldehydes, followed by cyclocondensation with maleic or succinic anhydride []. These newly synthesized compounds exhibited promising antibacterial and antifungal activities in vitro [], highlighting their potential for developing novel therapeutic agents.
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